molecular formula C12H19N3O B3023115 (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine CAS No. 136469-98-2

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine

Cat. No.: B3023115
CAS No.: 136469-98-2
M. Wt: 221.3 g/mol
InChI Key: AAJWMKNMEBVICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine is a heterocyclic amine comprising a pyridine ring linked to a morpholine moiety via an ethylamine bridge. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence solubility and bioavailability.

This compound’s structural framework is analogous to bioactive molecules targeting central nervous system (CNS) receptors, such as corticotropin-releasing factor receptor 1 (CRF1) antagonists (e.g., MTIP in ) and immunomodulators (e.g., interferon inducers in ). Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in related morpholine-pyridine derivatives .

Properties

IUPAC Name

2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-12(10-13-3-1)11-14-4-5-15-6-8-16-9-7-15/h1-3,10,14H,4-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJWMKNMEBVICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of morpholine with pyridine derivatives. One common method involves the reaction of 2-bromoacrylic acid with morpholine through a Michael reaction, followed by further functionalization to introduce the pyridine moiety . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoamine oxidase, thereby affecting neurotransmitter levels in the brain . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Structural Analogues and Pharmacokinetic Profiles

A. Morpholine-Pyridine Derivatives

MTIP (3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine) :

  • Structure : Incorporates a morpholinyl-thiazole core fused with an imidazopyridazine ring.
  • Pharmacokinetics : Exhibits 91.1% oral bioavailability in rats, low clearance (0.32 L/h/kg), and a volume of distribution (1.13 L/kg) due to balanced lipophilicity (logP ~3.5) .
  • Activity : Potent CRF1 antagonist (IC₅₀ <1 nM) with efficacy in alcoholism models.

6-[(2-Morpholin-4-yl-ethyl)thio]pyridin-3-amine :

  • Structure : Features a thioether linkage between morpholine and pyridine.
  • Properties : Reduced CNS penetration compared to MTIP due to higher polarity (logP ~1.8) .
  • Applications : Primarily explored in antimicrobial screening .

B. Pyrimidine-Morpholine Hybrids

4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines: Structure: Pyrimidine ring substituted with morpholinophenyl and aryl groups. Synthesis: Achieved via condensation of 1-(4-morpholinophenyl)ethanone with benzaldehydes, followed by cyclization with guanidine . Activity: Broad-spectrum antimicrobial agents (MIC 2–16 µg/mL against S. aureus and E. coli) .

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine :

  • Similarity : 0.71 structural similarity to the target compound ().
  • Applications : Investigated for kinase inhibition due to pyrimidine’s affinity for ATP-binding pockets .

Biological Activity

(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine, a compound with significant potential in medicinal chemistry, has been studied for various biological activities. Its structure, featuring a morpholine moiety linked to a pyridine derivative, suggests diverse pharmacological applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

This structure indicates the presence of both nitrogen and oxygen atoms, which are often crucial for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against strains of Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 μg/mL
Escherichia coli10 μg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7).

Cell Line IC50 (μM)
A5496.5
MCF78.2

Mechanistically, it is believed that the compound inhibits key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a critical role in cellular signaling related to growth and metabolism. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluated the compound's effects on A549 lung cancer cells. The results indicated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and PARP cleavage. The study concluded that this compound could be a promising candidate for further development in lung cancer therapy .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. The results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential utility in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, morpholine-containing intermediates are prepared by reacting substituted benzaldehydes with 1-(4-morpholinophenyl)ethanone in ethanol under basic conditions (e.g., NaOH) at 200°C. Subsequent treatment with guanidine nitrate and lithium hydroxide in refluxing ethanol for 4–5 hours yields the target amine derivatives. Purification is achieved via column chromatography using silica gel and ethyl acetate/petroleum ether mixtures .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves a combination of techniques:

  • Melting point analysis for purity assessment.
  • Elemental analysis (C, H, N) to confirm empirical formulas.
  • Mass spectrometry (MS) for molecular weight verification.
  • FT-IR to identify functional groups (e.g., N-H stretching in amines at ~3300 cm⁻¹).
  • 1H and 13C NMR spectroscopy to resolve morpholine and pyridine substituents. These methods are critical for structural validation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for morpholine derivatives. Key precautions include:

  • Use of personal protective equipment (PPE) like gloves and goggles.
  • Avoidance of ignition sources (e.g., sparks, open flames) due to flammability risks.
  • Proper ventilation in synthesis and storage areas.
  • Immediate medical consultation upon exposure, with SDS provided to healthcare providers .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives?

  • Methodological Answer : 3D quantitative structure-activity relationship (3D-QSAR) models are employed to correlate structural features (e.g., morpholine ring conformation, pyridine substitution patterns) with biological activity. Molecular docking studies against target enzymes (e.g., microbial kinases) can further refine predictions. These approaches guide the rational design of derivatives with enhanced antimicrobial or pharmacological properties .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Key variables include:

  • Catalyst concentration : Increasing LiOH (0.005 mol vs. 0.001 mol substrate) enhances cyclization efficiency.
  • Reaction time : Extending reflux duration (e.g., 6 hours vs. 4 hours) improves conversion rates.
  • Solvent ratios : Adjusting ethyl acetate/petroleum ether (e.g., 3:7 vs. 2:8) optimizes chromatographic separation. Systematic factorial experiments are recommended to identify optimal conditions .

Q. How should experiments be designed to assess antimicrobial activity?

  • Methodological Answer : Use a randomized block design with split-split plots for variables like concentration, microbial strain, and incubation time. Include:

  • Positive controls (e.g., known antibiotics).
  • Negative controls (solvent-only treatments).
  • Replicates (n ≥ 4) to ensure statistical robustness. Measure inhibition zones (disk diffusion) or minimum inhibitory concentrations (MICs) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Conduct a systematic meta-analysis to identify variables causing discrepancies:

  • Compare purity levels (HPLC vs. crude samples).
  • Validate dose-response curves across studies.
  • Replicate experiments under standardized conditions (e.g., pH, temperature).
  • Cross-reference with environmental impact assessments (e.g., abiotic/biotic transformations) to rule out degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine
Reactant of Route 2
Reactant of Route 2
(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.